Oxazolidine, 3-ethyl- Oxazolidine, 3-ethyl-
Brand Name: Vulcanchem
CAS No.: 1630-73-5
VCID: VC7951005
InChI: InChI=1S/C5H11NO/c1-2-6-3-4-7-5-6/h2-5H2,1H3
SMILES: CCN1CCOC1
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

Oxazolidine, 3-ethyl-

CAS No.: 1630-73-5

Cat. No.: VC7951005

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Oxazolidine, 3-ethyl- - 1630-73-5

Specification

CAS No. 1630-73-5
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name 3-ethyl-1,3-oxazolidine
Standard InChI InChI=1S/C5H11NO/c1-2-6-3-4-7-5-6/h2-5H2,1H3
Standard InChI Key RDRURTGSFBSIKX-UHFFFAOYSA-N
SMILES CCN1CCOC1
Canonical SMILES CCN1CCOC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-oxazolidine core, where the nitrogen atom at position 3 is substituted with an ethyl group (C2H5-\text{C}_2\text{H}_5). The oxygen atom occupies position 1, creating a saturated five-membered ring. The IUPAC name, 3-ethyl-1,3-oxazolidine, reflects this substitution pattern. Key structural identifiers include:

  • InChIKey: RDRURTGSFBSIKX-UHFFFAOYSA-N

  • SMILES: CCN1CCOC1 .

Table 1: Physicochemical Properties of 3-Ethyl-1,3-Oxazolidine

PropertyValueSource
Molecular Weight101.15 g/molPubChem
Boiling Point209°C (lit.)ChemicalBook
Density0.872 g/mL at 25°CChemicalBook
Refractive IndexnD20n_D^{20} = 1.4248Benchchem
Flash Point174°F (79°C)ChemicalBook
SolubilityMiscible with polyols and organic solventsEvitaChem

Spectral Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. 1H^1\text{H}-NMR spectra typically show signals for the ethyl group (δ\delta 1.17 ppm, triplet) and oxazolidine ring protons (δ\delta 3.4–4.2 ppm) .

Synthesis and Industrial Production

Synthetic Routes

3-Ethyl-1,3-oxazolidine is synthesized via cyclocondensation reactions. A common method involves the reaction of β-amino alcohols with carbonyl compounds under acidic or thermal conditions . For example:

  • Cyclization of 2-Ethylaminoethanol: Reacting 2-ethylaminoethanol with formaldehyde or paraformaldehyde under basic conditions yields the oxazolidine ring .

  • Grinding Technique: An eco-friendly approach uses mechanical grinding of β-amino alcohols with paraformaldehyde and catalytic NaOH, achieving high yields (up to 93%) without solvents .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Key Advantage
CyclocondensationAcidic catalysis, 80–90°C75–85Scalability for industrial use
Grinding TechniqueRoom temperature, NaOH90–93Solvent-free, energy-efficient
Chiral Magnesium Phosphate CatalysisMildly basic, enantioselective88–95High enantiopurity (>90% ee)

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to optimize temperature and pH control. Distillation and molecular sieves are used to purify the product, ensuring >98% purity for commercial applications.

Applications in Industrial and Material Sciences

Moisture Scavenger in Polymer Chemistry

3-Ethyl-1,3-oxazolidine is widely used in polyurethane and polyurea formulations to prevent premature curing caused by ambient humidity. The compound hydrolyzes in the presence of water, yielding volatile ketones and amino alcohols that neutralize moisture:

C5H11NO+H2OCH3COCH3+H2NCH2CH2OH\text{C}_5\text{H}_{11}\text{NO} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COCH}_3 + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH}

This reaction enhances the shelf life and mechanical properties of coatings and adhesives .

Electrolyte Additives in Lithium-Ion Batteries

In energy storage systems, 3-ethyl-1,3-oxazolidine derivatives improve the performance of lithium-ion batteries. For instance, triethyl 2-(1,3-oxazolidin-3-yl)ethyl orthosilicate (OZOS) acts as a multifunctional additive, enhancing coulombic efficiency by 1.0% and reducing irreversible capacity .

Table 3: Industrial Applications and Performance Metrics

ApplicationRoleKey Benefit
Polyurethane CoatingsMoisture scavengerPrevents CO2_2 bubble formation
Lithium-Ion BatteriesElectrolyte additiveIncreases cycle stability by 15–20%
AgrochemicalsHerbicide safenerReduces crop injury by 40–60%

Biological Activity and Toxicological Profile

Reproductive and Environmental Toxicity

Classified as a Substance of Very High Concern (SVHC) under EU REACH, 3-ethyl-1,3-oxazolidine shows:

  • Reproductive Toxicity: NOEL (No Observed Effect Level) = 15 mg/kg/day in rats.

  • Ecotoxicity: Acute toxicity to algae (EC50_{50} = 2.90 mg/L).

Table 4: Hazard Classification (GHS)

Hazard StatementPrecautionary Measure
H314: Causes severe skin burnsP260: Do not breathe dust
H360F: May damage fertilityP264: Wash hands thoroughly
H410: Toxic to aquatic lifeP273: Avoid release to environment

Comparative Analysis with Related Oxazolidines

Structural and Functional Comparisons

  • 3-Dichloroacetyl-2,2-dimethyl-1,3-oxazolidine: Used as a herbicide safener, this derivative’s dichloroacetyl group enhances reactivity with detoxifying enzymes in crops .

  • 3-Ethyl-2,2-dimethyl-1,3-oxazolidine: The additional methyl groups increase steric hindrance, reducing hydrolysis rates compared to 3-ethyl-1,3-oxazolidine .

Table 5: Functional Group Impact on Properties

CompoundKey SubstituentApplication
3-Ethyl-1,3-oxazolidineEthyl groupMoisture scavenging
3-Dichloroacetyl oxazolidineDichloroacetyl groupHerbicide detoxification

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